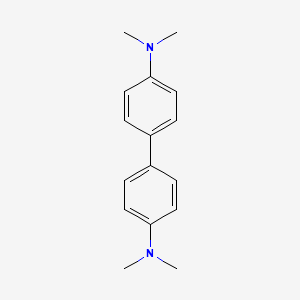

N,N,N',N'-Tetramethylbenzidine

Übersicht

Beschreibung

N,N,N’,N’-Tetramethylbenzidine is an organic compound with the molecular formula C16H20N2. It is a derivative of benzidine and is characterized by the presence of four methyl groups attached to the nitrogen atoms. This compound is widely used as a chromogenic substrate in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry (IHC) techniques .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetramethylbenzidine can be synthesized through the methylation of benzidine. The process involves the reaction of benzidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetramethylbenzidine involves similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and sublimation .

Types of Reactions:

Oxidation: N,N,N’,N’-Tetramethylbenzidine undergoes oxidation reactions with various oxidizing agents such as cerium(IV) ions, permanganate ions, and hydrogen peroxide.

Reduction: The compound can also be reduced back to its original form using reducing agents like sodium dithionite.

Common Reagents and Conditions:

Oxidizing Agents: Cerium(IV) ions, permanganate ions, hydrogen peroxide.

Reducing Agents: Sodium dithionite.

Solvents: Acetone, ethanol, water.

Major Products Formed:

Oxidation Products: Colored diimine derivatives.

Reduction Products: Original N,N,N’,N’-Tetramethylbenzidine.

Wissenschaftliche Forschungsanwendungen

Biochemical Assays

TMB is predominantly used in biochemical assays due to its sensitivity and specificity. It serves as a substrate for peroxidase enzymes, notably horseradish peroxidase. The reaction between TMB and hydrogen peroxide, catalyzed by peroxidase, results in a color change that can be measured spectrophotometrically.

- ELISA : TMB is extensively used in ELISA to detect specific proteins or antigens. The blue color generated can be quantified to determine the concentration of the target analyte.

- IHC : In immunohistochemistry, TMB acts as a visualizing reagent, allowing researchers to identify the presence of proteins in tissue samples .

Diagnostic Medicine

In clinical diagnostics, TMB is employed to identify biomarkers associated with various diseases. Its ability to produce a measurable color change upon reaction with specific enzymes makes it valuable for diagnosing conditions such as cancer and infectious diseases.

- Case Study : A study demonstrated the use of TMB in detecting prostate-specific antigen (PSA) levels in serum samples, showing high sensitivity and specificity compared to traditional methods .

Environmental Monitoring

TMB has been adapted for environmental applications, particularly in water quality testing. It can serve as a multi-colorimetric indicator for chlorine detection in water treatment processes.

- Case Study : Research highlighted TMB's effectiveness in detecting varying chlorine concentrations through colorimetric changes, providing a simple and cost-effective method for monitoring water safety during health emergencies .

Comparative Data Table

| Application Area | Methodology | Advantages | Limitations |

|---|---|---|---|

| Biochemical Assays | ELISA/IHC | High sensitivity, quantitative results | Requires careful calibration |

| Diagnostic Medicine | Biomarker Detection | Non-invasive, rapid results | May yield false positives |

| Environmental Monitoring | Chlorine Detection | Simple colorimetric analysis | Limited to specific analytes |

Stability and Storage

One of the challenges associated with TMB is its stability; solutions must be freshly prepared as they degrade under light exposure. However, recent advancements have led to the development of stable two-component systems that enhance sensitivity and shelf-life .

Wirkmechanismus

The mechanism of action of N,N,N’,N’-Tetramethylbenzidine involves its oxidation by peroxidase enzymes, such as horseradish peroxidase, in the presence of hydrogen peroxide. The compound acts as a hydrogen donor, resulting in the formation of a colored diimine product. This reaction is commonly used in biochemical assays to visualize the presence of specific analytes .

Vergleich Mit ähnlichen Verbindungen

N,N,N’,N’-Tetramethylbenzidine is often compared with other chromogenic substrates such as:

3,3’,5,5’-Tetramethylbenzidine: Similar in structure but differs in the position of methyl groups.

N,N-Dimethyl-p-phenylenediamine: Another chromogenic substrate used in redox reactions.

2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid): A chromogenic substrate used in various biochemical assays.

Uniqueness: N,N,N’,N’-Tetramethylbenzidine is unique due to its high sensitivity and specificity in detecting peroxidase activity. Its ability to form stable colored products upon oxidation makes it a preferred choice in many biochemical assays .

Biologische Aktivität

N,N,N',N'-Tetramethylbenzidine (TMB) is a synthetic organic compound widely recognized for its role as a chromogenic substrate in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry (IHC). This article delves into the biological activity of TMB, focusing on its biochemical properties, mechanisms of action, cellular effects, and relevant research findings.

Overview of this compound

- Chemical Formula : C16H20N2

- Molecular Weight : 244.35 g/mol

- Appearance : White crystalline powder, odorless and tasteless

- Solubility : Sparingly soluble in water; soluble in organic solvents like acetone .

TMB primarily acts as a substrate for peroxidase enzymes, such as horseradish peroxidase. The mechanism involves the following steps:

- Oxidation : TMB is oxidized by peroxidase in the presence of hydrogen peroxide (H2O2).

- Color Change : The oxidation leads to the formation of a blue-colored product, which can be quantitatively measured. This color change is crucial for detecting specific antigens or antibodies in assays .

- Molecular Interaction : The binding interaction between TMB and peroxidase is essential for the oxidation process, influencing the sensitivity of colorimetric assays.

Table 1: Comparison of TMB with Other Chromogenic Substrates

| Property | This compound | Other Substrates (e.g., OPD) |

|---|---|---|

| Color Change | Blue | Yellow |

| Solubility | Organic solvents | Water |

| Sensitivity | High | Moderate |

| Reaction Time | Fast | Moderate |

TMB is characterized by its role in redox reactions where it acts as a hydrogen donor. The primary biochemical pathways affected include:

- Peroxidase-Catalyzed Reactions : TMB participates in oxidation-reduction pathways catalyzed by peroxidase enzymes.

- Cell-Free Systems : Typically used in vitro to avoid direct cellular interactions that could confound results .

Cellular Effects

While TMB does not directly influence cellular signaling pathways or gene expression under normal assay conditions, its oxidation products can interact with cellular components if not controlled. Notably:

- At low concentrations, TMB is generally non-toxic.

- High concentrations can induce oxidative stress and damage cellular components .

Dosage Effects in Animal Models

Research indicates that the biological effects of TMB vary significantly with dosage:

- Low Doses : Generally safe and non-toxic.

- High Doses : Associated with oxidative stress and potential toxicity, necessitating careful dosage control in experimental settings .

Study 1: Oxidative Stress Induction

A study demonstrated that bleomycin-Fe(3+) oxidizes TMB in the presence of peroxides, indicating that TMB can be involved in oxidative stress processes. The generation of hydroxyl radicals was noted under specific conditions, contributing to potential damage to biological components .

Study 2: Radical Cation Formation

Research utilizing stopped-flow spectrophotometry revealed insights into the formation and decay of the TMB radical cation when exposed to various oxidants. These findings highlight the reactivity of TMB and its potential implications in biochemical assays .

Eigenschaften

IUPAC Name |

4-[4-(dimethylamino)phenyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-17(2)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNWIFYIFSBPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0036845 | |

| Record name | N,N,N',N'-Tetramethylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N,N,N',N'-Tetramethylbenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000163 [mmHg] | |

| Record name | N,N,N',N'-Tetramethylbenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

366-29-0 | |

| Record name | N,N,N′,N′-Tetramethylbenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetramethylbenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 366-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetramethylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethylbenzidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TMB?

A1: TMB has the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol.

Q2: What are the key spectroscopic characteristics of TMB?

A2: TMB exhibits a characteristic absorption band around 400 nm, attributed to a charge-transfer transition. [] Its radical cation (TMB+) displays a distinct absorption maximum at 475 nm. [] Resonance Raman spectroscopy has been instrumental in studying the vibrational characteristics of TMB in different states, including the ground state, excited singlet (S1) state, lowest excited triplet state, and radical cation. [, ]

Q3: How does TMB behave in micellar solutions?

A3: TMB readily solubilizes in various micellar systems, including anionic, cationic, and nonionic micelles. Its photoionization efficiency and cation radical stability are influenced by factors like micelle type, alkyl chain length, and the presence of additives like alcohols or crown ethers. [, , , ]

Q4: How does TMB interact with metal ions in solution?

A4: TMB forms charge-transfer complexes with metal ions like silver. [] This interaction can be exploited for the reversible generation of silver nanoparticles in polymer films via electrochemical switching. []

Q5: What is the role of TMB in perovskite solar cells?

A5: TMB can significantly enhance the performance and stability of perovskite solar cells (PSCs) by forming a conductive radical complex with PbI2. This complex effectively passivates defects in PSCs, leading to improved efficiency and longevity. []

Q6: How does TMB interact with zeolites?

A6: Upon adsorption onto activated acidic H6ZSM-5 zeolite, TMB undergoes spontaneous ionization to form its radical cation (TMB+), demonstrating the presence of electron-accepting Lewis acid sites within the zeolite framework. []

Q7: How does the environment affect the photoionization efficiency of TMB?

A7: The photoionization efficiency of TMB is significantly enhanced in anionic micelles compared to organic solvents. [] This enhancement is attributed to the stabilization of photoproduced TMB+ within the micellar environment. [, ]

Q8: What is the role of TMB in photoinduced electron transfer reactions?

A8: TMB acts as an efficient electron donor in its excited state. It can transfer an electron to various acceptors, including duroquinone and Eu3+, with high rate constants. [] This property makes TMB valuable in studying light-initiated redox processes. [, ]

Q9: How does TMB participate in sensitized photoreduction reactions?

A9: TMB can act as a sensitizer in photoreduction reactions, such as the reduction of nitrate ions. Upon excitation, TMB in its triplet state donates an electron to nitrate, initiating a cascade of reactions leading to nitrite formation. []

Q10: Have any computational studies been performed on TMB?

A10: While specific computational studies on TMB were not explicitly mentioned in the provided abstracts, techniques like electron spin echo modulation (ESEM) provide valuable insights into the structure and dynamics of TMB and its radical cation in various environments. [, , , , , , ]

Q11: What are the known toxicological properties of benzidine analogues like TMB?

A11: Benzidine and its analogues, including TMB, are known to be mutagenic and carcinogenic. [] Their presence in the environment, often as metabolites of azo dyes, raises concerns about their potential impact on human health and ecosystems. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.